1-(4-Nitrophenyl)-4-piperidinyl 4-methylbenzenecarboxylate
Description
1-(4-Nitrophenyl)-4-piperidinyl 4-methylbenzenecarboxylate is a piperidine-derived ester featuring a 4-nitrophenyl group at the 1-position of the piperidine ring and a 4-methylbenzoate moiety at the 4-position. The methylbenzoate ester contributes to lipophilicity, impacting solubility and membrane permeability.
Properties
IUPAC Name |
[1-(4-nitrophenyl)piperidin-4-yl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-14-2-4-15(5-3-14)19(22)25-18-10-12-20(13-11-18)16-6-8-17(9-7-16)21(23)24/h2-9,18H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDGCHMKOSNHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-4-piperidinyl 4-methylbenzenecarboxylate typically involves a multi-step process. One common synthetic route includes the reaction of 4-nitrophenylpiperidine with 4-methylbenzenecarboxylic acid under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the esterification process. Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-4-piperidinyl 4-methylbenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidinyl ring can undergo substitution reactions with electrophiles or nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Nitrophenyl)-4-piperidinyl 4-methylbenzenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-4-piperidinyl 4-methylbenzenecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to a biological response. The piperidinyl ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Substituent Effects : Replacing the 4-methylbenzoate with ethyl (e.g., ) reduces molecular weight and alters solubility. Methoxybenzoate () introduces electron-donating effects, which may influence binding interactions.
Biological Activity
1-(4-Nitrophenyl)-4-piperidinyl 4-methylbenzenecarboxylate (CAS: 339010-13-8) is a chemical compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C19H20N2O4
- Molecular Weight : 340.4 g/mol
- Structure : The compound features a piperidine ring substituted with a 4-nitrophenyl and a 4-methylbenzenecarboxylate group, contributing to its unique chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrophenyl group may facilitate interactions with enzymes or receptors, potentially leading to modulation of biochemical pathways.
Pharmacological Studies
-
In Vitro Studies :
- Research indicates that compounds similar to this compound exhibit significant inotropic effects on cardiac tissues, suggesting potential applications in cardiovascular pharmacology .
- A study demonstrated that derivatives of related compounds showed vasodilatory effects, indicating that this compound may also influence vascular smooth muscle function .
- In Vivo Studies :
Case Study 1: Cardiac Effects
A study was conducted using isolated rat hearts to evaluate the inotropic effects of various piperidine derivatives. The results indicated that this compound had a notable positive inotropic effect, enhancing cardiac contractility without significant adverse effects on heart rate .
Case Study 2: Vascular Activity
In another investigation, the compound was tested for its ability to induce vasodilation in isolated aortic rings from rats. The findings revealed that it significantly relaxed pre-contracted vessels, suggesting potential utility as a vasodilator in hypertensive conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Inotropic Effect | Increased contractility | |
| Vasodilatory Effect | Relaxation of vascular smooth muscle | |
| Cardiac Safety | No significant adverse effects |
Table 2: Comparison with Related Compounds
| Compound Name | Inotropic Effect (Rat Heart) | Vasodilatory Effect (Aorta) |
|---|---|---|
| This compound | Strong | Moderate |
| DPI-201-106 | Moderate | Strong |
| Other Piperidine Derivatives | Variable | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
